
Tak-715
Overview
Description
TAK-715 is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been primarily investigated for its potential therapeutic effects in inflammatory diseases, such as rheumatoid arthritis and intervertebral disc degeneration . This compound inhibits the p38α and p38β isoforms of MAPK, which play crucial roles in the production of pro-inflammatory cytokines .
Preparation Methods
The synthesis of TAK-715 involves several steps, starting with the preparation of the core thiazole structure. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Substitution reactions: The thiazole ring is then functionalized with various substituents through nucleophilic substitution reactions.
Coupling reactions: The functionalized thiazole is coupled with a pyridine derivative to form the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TAK-715 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thioether.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Key Mechanisms:
- Inhibition of Cytokine Production : TAK-715 has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-alpha) from human monocytic THP-1 cells with an IC50 value of 48 nM .
- Reduction of Apoptosis : It alleviates interleukin-1 beta (IL-1β)-induced apoptosis in nucleus pulposus cells, suggesting its role in protecting against intervertebral disc degeneration .
2.1. Anti-inflammatory Effects
This compound has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Clinical trials have demonstrated its ability to alleviate symptoms associated with these conditions.
Case Study : In a phase II clinical trial, this compound was administered to patients with rheumatoid arthritis, showing significant improvements in disease activity scores compared to placebo .
2.2. Intervertebral Disc Degeneration
Recent studies indicate that this compound may be effective in treating intervertebral disc degeneration (IDD). In vitro and in vivo experiments have shown that this compound can reduce inflammation and apoptosis in nucleus pulposus cells.
Findings :
- This compound inhibited IL-1β-induced increases in inflammatory mediators like COX-2 and HMGB1 .
- In a rat model of puncture-induced disc degeneration, this compound demonstrated protective effects on disc integrity as assessed by MRI and histopathological evaluations .
2.3. Adipogenesis Inhibition
This compound has also been studied for its effects on adipocyte differentiation. Research indicates that it suppresses lipid accumulation during the differentiation of preadipocytes into adipocytes.
Experimental Results :
- At a concentration of 10 μM, this compound significantly reduced intracellular triglyceride content and the expression levels of adipogenic markers such as C/EBP-alpha and PPAR-gamma in 3T3-L1 preadipocytes .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
TAK-715 exerts its effects by inhibiting the p38 MAPK pathway. It binds to the ATP-binding site of p38α and p38β, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, this compound inhibits casein kinase I, which regulates the activation of Wnt/β-catenin signaling .
Comparison with Similar Compounds
TAK-715 is unique among p38 MAPK inhibitors due to its high selectivity for p38α and p38β isoforms. Similar compounds include:
SB-203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.
SCIO-469: A p38 MAPK inhibitor with a different chemical structure and mechanism of action.
VX-745: A p38 MAPK inhibitor that has been studied for its potential in treating neurodegenerative diseases.
This compound’s uniqueness lies in its dual inhibition of p38 MAPK and casein kinase I, which provides a broader range of therapeutic effects .
Biological Activity
TAK-715 is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered attention for its therapeutic potential in treating conditions such as intervertebral disc degeneration (IDD), obesity, and fibrosis.
This compound primarily exerts its biological effects by inhibiting the phosphorylation of p38 MAPK. This inhibition leads to a cascade of downstream effects that modulate inflammatory responses and cellular apoptosis.
- Inhibition of Inflammatory Mediators : this compound significantly reduces levels of inflammatory cytokines and mediators such as COX-2 and HMGB1 in response to stimuli like IL-1β in nucleus pulposus cells (NPCs) .
- Antiapoptotic Effects : The compound upregulates antiapoptotic proteins while downregulating pro-apoptotic markers, thereby reducing apoptosis in NPCs exposed to inflammatory conditions .
- Extracellular Matrix (ECM) Protection : this compound prevents ECM degradation by inhibiting matrix metalloproteinases (MMPs) and other ECM components .
Intervertebral Disc Degeneration
A study investigating the effects of this compound on IL-1β-induced apoptosis in NPCs revealed that:
- Cell Viability : this compound did not exhibit toxicity at concentrations below 1.0 μM and improved cell viability under inflammatory conditions.
- ECM Preservation : The treatment reversed the mRNA expression changes induced by IL-1β, restoring levels of collagen II and reducing MMP9, ADAMTS5, and MMP3 .
Adipogenesis Inhibition
Research on 3T3-L1 preadipocytes demonstrated that:
- Lipid Accumulation : this compound markedly suppressed intracellular lipid accumulation during adipocyte differentiation.
- Downregulation of Key Regulators : The compound significantly reduced the expression and phosphorylation levels of C/EBP-α, PPAR-γ, and STAT-3, which are critical for adipogenesis .
Effects on Osteoporosis and Fibrosis
Another study highlighted this compound's potential in treating frozen shoulder associated with osteoporosis:
- Fibrosis Protection : this compound was effective in reversing fibrosis and protecting against osteoporosis via modulation of the p38 MAPK signaling pathway .
Data Table: Summary of Biological Activities
Case Studies
- Intervertebral Disc Degeneration : In a rat tail model, MRI and histopathological evaluations showed that this compound ameliorated puncture-induced disc degeneration, suggesting its therapeutic potential for IDD .
- Adipocyte Differentiation : A study on human adipose stem cells (hASCs) confirmed that this compound significantly reduced lipid formation and p38 MAPK phosphorylation during differentiation processes .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of TAK-715 in cellular models?
this compound is a selective inhibitor of p38 MAPK, with IC50 values of 7.1 nM for p38α and 200 nM for p38β. It suppresses downstream pathways such as lipopolysaccharide-induced TNF-α release and modulates Wnt/β-catenin signaling via CK1δ/ε inhibition. Methodologically, researchers can validate its activity using Western blotting to assess phosphorylation levels of p38 MAPK and ELISA for cytokine quantification in cell-based assays .
Q. What in vitro models are commonly used to study this compound’s anti-adipogenic effects?
The 3T3-L1 preadipocyte differentiation model is widely employed. Cells are treated with this compound during induction (days 0–2) and insulin-mediated maturation (days 2–8). Lipid accumulation is quantified via Oil Red O staining, while cytotoxicity is assessed using assays like CCK-7. Dose-response curves (e.g., 0–10 µM this compound) should be generated to balance efficacy and cell viability .
Q. How is this compound’s solubility addressed in experimental setups?
Solubility challenges arise in photolytic conversion studies due to this compound’s hydrophobicity. Adjusting starting concentrations (e.g., 10 µM in Light conditions) and increasing injection volumes (e.g., 100 µL) improves detection. Hydrogen peroxide (H2O2) can enhance solubility by lowering pH, inducing protonation of the compound .
Advanced Research Questions
Q. How can researchers resolve conflicting data on metabolite bioaffinity using high-resolution screening (HRS)?
HRS systems detect interferences such as nonspecific binding or autofluorescence. For example, this compound’s lipophilicity causes peak tailing at high concentrations (>60 nM), distorting binding curves. By excluding compromised data points and fitting IC50 values using uncompromised concentrations, researchers can mitigate artifacts. Parallel affinity assays with LC-MS/MS validate metabolite identity and activity .
Q. What experimental design identifies this compound’s metabolic products and their biological activities?
Incubate this compound with pooled human liver microsomes (HLM) or engineered P450 BM3 mutants. Analyze metabolites via UPLC-MS/MS for structural elucidation and ¹H-NMR for stereochemical confirmation. Bioaffinity is tested using HRS in flow-injection mode, comparing IC50 values of parent and metabolites (e.g., TAK-P1–TAK-P8). Note that metabolites like TAK-P7 retain p38α affinity, while others (e.g., TAK-P2) show reduced activity .
Q. How do researchers address contradictory results in dose-response studies of this compound’s anti-inflammatory effects?
Contradictions may arise from cell-type-specific signaling or off-target effects. Rigorous controls include:
- Selectivity profiling : Test this compound against related kinases (JNK1, ERK1) to confirm specificity.
- Pathway modulation : Combine RNA-seq and phosphoproteomics to identify secondary targets (e.g., CK1δ/ε).
- In vivo validation : Use rodent arthritis models (e.g., adjuvant-induced RA) with histological analysis of joint inflammation .
Q. Methodological Considerations
Q. What are key steps in determining this compound’s IC50 in kinase inhibition assays?
- Tracer displacement : Use fluorescent tracers (e.g., ATP-competitive probes) in HRS flow-injection mode.
- Data correction : Normalize for dilution effects and nonspecific binding.
- Curve fitting : Apply nonlinear regression to uncompromised data points, excluding regions with autofluorescence or adsorption artifacts .
Q. How to optimize protocols for this compound’s in vivo pharmacokinetic studies?
Properties
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAIDKUDLCBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184412 | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303162-79-0 | |
Record name | TAK 715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-715 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303162-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAK-715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.